molecular formula C6H14ClNO2 B3048518 2-Dimethylaminoethyl acetate hydrochloride CAS No. 17210-49-0

2-Dimethylaminoethyl acetate hydrochloride

Cat. No.: B3048518
CAS No.: 17210-49-0
M. Wt: 167.63 g/mol
InChI Key: DNHGVEPVPNEFKX-UHFFFAOYSA-N
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Description

Contextualization within Chemical Research Domains

The academic interest in 2-Dimethylaminoethyl acetate (B1210297) hydrochloride can be situated within several key research domains. Primarily, it is of interest in medicinal chemistry and pharmaceutical sciences as a potential building block or intermediate. The core structure, containing a dimethylaminoethyl group, is a common pharmacophore found in a variety of therapeutic agents. rsc.org For instance, the related compound 2-Dimethylaminoethyl chloride hydrochloride is a well-established intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and other drugs. ganeshchemicals.inchemicalbook.comgoogle.comgoogle.comshreeganeshchemical.com

Furthermore, the study of such compounds falls within the realm of materials science , particularly in the development of functional polymers. Monomers containing the dimethylaminoethyl group, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are utilized in the synthesis of stimuli-responsive or "smart" polymers that can react to changes in pH or temperature. mdpi.comresearchgate.netacs.orgresearchgate.net The hydrochloride salt form can influence the solubility and reactivity of such monomers in polymerization processes.

Significance in Synthetic Organic Chemistry

In synthetic organic chemistry, the significance of 2-Dimethylaminoethyl acetate hydrochloride lies in its potential as a versatile reagent. The ester group can undergo various transformations, such as hydrolysis or transesterification, to introduce different functionalities. The tertiary amine, in its hydrochloride form, offers a handle for modifications, including quaternization to form ammonium (B1175870) salts with diverse properties.

The synthesis of this compound would typically involve the esterification of 2-(dimethylamino)ethanol with acetic anhydride (B1165640) or acetyl chloride, followed by treatment with hydrochloric acid to form the salt. Alternatively, it could be synthesized from its precursor, 2-Dimethylaminoethyl chloride hydrochloride, through a nucleophilic substitution reaction with an acetate salt, although this route is less commonly documented in available literature. The synthesis of the closely related 2-Dimethylaminoethyl chloride hydrochloride is well-documented and typically involves the reaction of dimethylethanolamine with thionyl chloride. google.comgoogle.com

Overview of Key Research Avenues

While dedicated research on this compound is not abundant, several key avenues for future investigation can be identified based on its chemical structure and the applications of related compounds.

Detailed Research Findings: Currently, specific, in-depth research findings on this compound are scarce in publicly accessible academic literature. Much of the available information comes from chemical suppliers and patent literature concerning its precursor, 2-Dimethylaminoethyl chloride hydrochloride. sigmaaldrich.comsigmaaldrich.comgoogle.comgoogle.com For instance, patents describe the synthesis of the chloride precursor with high yield and purity, highlighting its industrial importance. google.comgoogle.com

Future research could focus on the following areas:

Synthesis and Characterization: Detailed studies on the optimized synthesis of this compound and its full physicochemical characterization would provide a foundational dataset for further research.

Catalytic Applications: Investigating the potential of the compound or its derivatives to act as catalysts or ligands in organic reactions could unveil novel synthetic methodologies.

Polymer Chemistry: Exploring its use as a monomer or a modifying agent in the synthesis of novel polymers with specific properties, such as biocompatibility or stimuli-responsiveness, could be a fruitful area of research.

Biological Activity Screening: A systematic evaluation of the biological activity of this compound could identify potential applications in drug discovery, building upon the known pharmacological relevance of the dimethylaminoethyl moiety. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(8)9-5-4-7(2)3;/h4-5H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHGVEPVPNEFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17210-49-0
Record name 2-Dimethylaminoethyl acetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DIMETHYLAMINOETHYL ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULE7551F7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Dimethylaminoethyl Acetate Hydrochloride

Acid-Base Neutralization Techniques

The most common method for forming the hydrochloride salt is through direct acid-base neutralization. This is typically achieved by dissolving the free base, 2-(dimethylamino)ethyl acetate (B1210297), in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then introducing anhydrous hydrogen chloride gas. The hydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution and can be collected by filtration. Alternatively, a solution of hydrochloric acid in an organic solvent can be added to the solution of the free base.

In some synthetic routes, particularly when using acetyl chloride as the acetylating agent, the hydrochloride salt can be formed in the same reaction vessel. The hydrochloric acid generated as a byproduct of the esterification reaction protonates the tertiary amine of the newly formed ester.

Purification and Isolation Protocols for the Hydrochloride Form

The purification of the final 2-Dimethylaminoethyl acetate hydrochloride product is critical to ensure it meets the required quality standards. Recrystallization is the primary method used for this purpose. The choice of solvent is paramount and is determined by the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. rubingroup.org

Commonly used solvents for the recrystallization of amine hydrochlorides include ethanol, acetone, and mixtures such as ethanol/diethyl ether or methanol (B129727)/diethyl ether. researchgate.net The crude hydrochloride salt is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the hydrochloride salt decreases, leading to the formation of crystals. youtube.com Any remaining soluble impurities are left behind in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum. youtube.com

For instance, a general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by slow cooling to induce crystallization. The resulting crystals are then isolated, washed with a cold solvent, and dried. The selection of an appropriate solvent system, such as ethyl acetate/hexane or acetone/water, is determined on a case-by-case basis to maximize yield and purity. rochester.eduwvu.edu

Synthesis of Precursors and Building Blocks Relevant to this compound

The synthesis of this compound fundamentally relies on the availability of its key precursors: 2-Dimethylaminoethanol (DMAE) and a suitable acylating agent. The methodologies for preparing these essential building blocks are detailed below.

2-Dimethylaminoethanol, a bifunctional compound containing both a tertiary amine and a primary alcohol group, is a crucial starting material. atamanchemicals.com It is a colorless, viscous liquid with a characteristic fish-like odor. atamanchemicals.comnih.gov Several synthetic routes have been established for its industrial and laboratory-scale production.

Industrial Synthesis from Ethylene (B1197577) Oxide and Dimethylamine (B145610):

The most prevalent industrial method for synthesizing 2-Dimethylaminoethanol involves the reaction of dimethylamine with ethylene oxide. atamanchemicals.comatamanchemicals.comguidechem.com This process, known as ethoxylation, is typically conducted under controlled temperature and pressure. atamanchemicals.comnih.gov The reaction is exothermic and involves the nucleophilic opening of the ethylene oxide ring by dimethylamine.

(CH₃)₂NH + C₂H₄O → (CH₃)₂NCH₂CH₂OH

Industrially, this reaction is performed in either batch or continuous reactors. atamanchemicals.comnih.gov Reaction temperatures can range from 50 to 170 °C, with pressures varying from 0.2 to 4 MPa. atamanchemicals.comnih.gov Water can be used to accelerate the reaction. atamanchemicals.comnih.gov The crude product is subsequently purified by distillation. atamanchemicals.comguidechem.com

Alternative Synthetic Routes:

While the ethoxylation of dimethylamine is dominant, other methods for preparing DMAE have been developed.

The Chloroethanol Method: This process involves the initial generation of ethylene oxide through the saponification of chloroethanol with an alkali. The in situ generated ethylene oxide then reacts with dimethylamine to yield the final product. guidechem.com An alternative approach within this method involves the direct dropwise addition of chloroethanol to dimethylamine, which has been reported to achieve a yield of 85%. guidechem.com

Hydrogenolysis of Triethanolamine (B1662121): A more recent approach involves the selective hydrogenolysis of triethanolamine in the presence of a metallic catalyst. rsc.org Research has demonstrated that reacting triethanolamine with a hydrogen-containing gas over a catalyst, such as palladium on an alumina (B75360) support, can efficiently produce 2-Dimethylaminoethanol. rsc.orggoogle.com In one patented process, a mixture of triethanolamine and water was passed over a palladium/alumina catalyst at a temperature of 285-290°C, resulting in a 97% conversion of triethanolamine with a selectivity of 83 mol% for 2-Dimethylaminoethanol. google.com

Below is a table summarizing the key physical properties of 2-Dimethylaminoethanol.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO atamanchemicals.com
Molecular Weight 89.14 g/mol sigmaaldrich.com
Boiling Point 134-136 °C atamanchemicals.com
Melting Point -70 °C to -59 °C atamanchemicals.comsigmaaldrich.com
Density 0.886 - 0.89 g/cm³ at 20 °C atamanchemicals.comsigmaaldrich.com
Appearance Colorless viscous liquid atamanchemicals.comnih.gov

The acetylation of the hydroxyl group of 2-Dimethylaminoethanol requires an acylating agent. The most common and relevant agents for this transformation are acetyl chloride and acetic anhydride (B1165640).

Synthesis of Acetyl Chloride:

Acetyl chloride (CH₃COCl) is a highly reactive acyl chloride used extensively in organic synthesis. chemistryabc.com It is typically prepared from acetic acid by reaction with a chlorinating agent. chemistryabc.compw.livepw.live

Reaction with Thionyl Chloride: A common and efficient laboratory method for preparing acetyl chloride is the reaction of acetic acid with thionyl chloride (SOCl₂). chemistryabc.comlibretexts.org This method is often preferred because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the acetyl chloride product by distillation. chemistryabc.compw.livepw.livelibretexts.org

CH₃COOH + SOCl₂ → CH₃COCl + SO₂ + HCl

Reaction with Phosphorus Chlorides: Alternatively, phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can be used to convert acetic acid to acetyl chloride. chemistryabc.compw.livepw.livelibretexts.org

CH₃COOH + PCl₅ → CH₃COCl + POCl₃ + HCl 3CH₃COOH + PCl₃ → 3CH₃COCl + H₃PO₃

Synthesis of Acetic Anhydride:

Acetic anhydride ((CH₃CO)₂O) is another widely used acetylating agent. wikipedia.org Industrial production has evolved over the years, with several key processes being established.

Carbonylation of Methyl Acetate: A significant industrial route to acetic anhydride is the rhodium-catalyzed carbonylation of methyl acetate. wikipedia.org This process, known as the Tennessee Eastman acetic anhydride process, involves the reaction of methyl acetate with carbon monoxide. wikipedia.org

CH₃COOCH₃ + CO → (CH₃CO)₂O

Ketene (B1206846) Process: This method involves the dehydration of acetic acid at high temperatures (700–750 °C) to produce ketene (CH₂=C=O). wikipedia.orgwikipedia.org The highly reactive ketene is then reacted with additional acetic acid to form acetic anhydride. wikipedia.orgwikipedia.org This process was developed by Wacker Chemie in 1922. wikipedia.org

CH₃COOH → CH₂=C=O + H₂O CH₂=C=O + CH₃COOH → (CH₃CO)₂O

From Acetyl Chloride and Sodium Acetate: Acetic anhydride can also be formed by the reaction of acetyl chloride with an acetate salt, such as sodium acetate. quora.comijraset.com

CH₃COCl + CH₃COONa → (CH₃CO)₂O + NaCl

The table below summarizes the synthetic routes for these acylating agents.

ProductReactantsKey FeaturesReference(s)
Acetyl Chloride Acetic Acid + Thionyl ChlorideGaseous by-products simplify purification. chemistryabc.compw.livepw.live
Acetic Acid + Phosphorus(V) ChlorideProduces phosphorus oxychloride as a by-product. chemistryabc.comlibretexts.org
Acetic Acid + Phosphorus(III) ChlorideStoichiometry requires 3 moles of acetic acid per mole of PCl₃. chemistryabc.comlibretexts.org
Acetic Anhydride Methyl Acetate + Carbon MonoxideMajor industrial process (Tennessee Eastman). wikipedia.org
Acetic Acid (via Ketene)Involves high-temperature dehydration of acetic acid. wikipedia.orgwikipedia.org
Acetyl Chloride + Sodium AcetateA common laboratory-scale preparation. quora.comijraset.com

Chemical Reactivity and Transformation Studies of 2 Dimethylaminoethyl Acetate Hydrochloride

Reactions of the Acetate (B1210297) Ester Moiety

The ester portion of the molecule is a key site for transformations such as hydrolysis, transesterification, and amidation. These reactions involve the cleavage of the acyl-oxygen bond and are fundamental to the compound's chemical profile.

Hydrolysis Mechanisms under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base. chemguide.co.uk

Under acidic conditions, the reaction is a reversible equilibrium process. libretexts.org The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Following a proton transfer, the alcohol moiety is eliminated, and deprotonation of the resulting carboxylic acid regenerates the acid catalyst. libretexts.org To drive the equilibrium towards the products (acetic acid and 2-dimethylaminoethanol), a large excess of water is typically used. chemguide.co.uklibretexts.org Studies on the closely related compound 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) show that the non-ionized form of the monomer hydrolyzes at pH values greater than 6.0. rsc.org

In basic conditions, hydrolysis (saponification) is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. chemguide.co.uk This addition forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide (2-dimethylaminoethanol) as the leaving group. The carboxylic acid produced is immediately deprotonated by the alkaline conditions to form the carboxylate salt. chemguide.co.uk This final acid-base step renders the reaction effectively irreversible, in contrast to acid-catalyzed hydrolysis. chemguide.co.uk

Interactive Table: Comparison of Hydrolysis Conditions

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either acids or bases. In a typical acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com Under basic conditions, the mechanism involves nucleophilic attack by an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com

Research on the analogous compound 2-(diethylamino)ethyl methacrylate (DEAEMA) reacting with methanol (B129727) demonstrates that the reaction leads to the formation of methyl methacrylate and 2-(diethylamino)ethanol. rsc.org The mechanism involves the cooperative effect of methanol, and the reaction follows second-order kinetics. rsc.org Similarly, 2-dimethylaminoethyl acetate would be expected to react with various alcohols (e.g., methanol, butanol) in the presence of a suitable catalyst to yield the corresponding new acetate ester and 2-dimethylaminoethanol.

Amidation Reactions with Amines and Ammonia (B1221849)

The conversion of esters to amides, known as amidation or aminolysis, is possible but generally less favorable than hydrolysis or transesterification because amines are weaker nucleophiles than hydroxide or alkoxide ions. The reaction typically requires higher temperatures or the use of catalysts to proceed at a reasonable rate. mdpi.com Boric acid and various organocatalysts have been shown to be effective for the direct amidation of esters. mdpi.com The reaction involves the nucleophilic attack of an amine or ammonia on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates the alcohol (2-dimethylaminoethanol) to form the corresponding amide. For instance, reaction with ammonia would yield acetamide, while reaction with a primary amine (R-NH₂) would produce an N-substituted acetamide.

Reactions of the Dimethylamino Group

The tertiary amine functionality, specifically the lone pair of electrons on the nitrogen atom, is the center of reactivity for the dimethylamino group. reddit.com This group can act as a nucleophile, attacking various electrophilic species.

Nucleophilic Reactivity with Electrophiles

The lone pair on the nitrogen of the dimethylamino group makes it nucleophilic and basic. reddit.com It can react with a wide range of electrophiles, including alkyl halides and carbonyl compounds. reddit.com The reactivity of tertiary amines as nucleophiles can sometimes be lower than that of primary or secondary amines due to steric hindrance, but they are still effective in many reactions. researchgate.net The hydrochloride form of the compound means the nitrogen is protonated, which neutralizes its nucleophilicity. A base must be added to deprotonate the amine, freeing the lone pair to participate in nucleophilic reactions.

Quaternization Reactions

Quaternization is a specific example of the dimethylamino group's nucleophilic reactivity, where it reacts with an alkylating agent to form a quaternary ammonium (B1175870) salt. This reaction involves the formation of a new carbon-nitrogen bond. d-nb.info

Extensive studies on the quaternization of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a polymer with the same side-chain functional group, provide significant insight. d-nb.inforesearchgate.net The tertiary amine readily reacts with various alkyl halides, such as 1-iodobutane, 1-iodoheptane, and 1-iododecane, to form the corresponding quaternary ammonium iodide salt. d-nb.inforesearchgate.net The rate of quaternization is observed to increase with higher temperatures. d-nb.inforesearchgate.net The conversion of the tertiary amine to the quaternary ammonium salt can be monitored by ¹H NMR spectroscopy, noting the chemical shift changes of the protons adjacent to the nitrogen atom. d-nb.infonih.gov The reaction yield is often high, with some studies reporting quantitative conversion. nih.govresearchgate.net The choice of alkyl halide has been shown to affect the properties of the resulting quaternized product. researchgate.net

Interactive Table: Quaternization Reactions of the Dimethylamino Moiety (Data from PDMAEMA Analogues)


Deprotonation and Free Base Formation

2-Dimethylaminoethyl acetate hydrochloride is an ammonium salt formed from the tertiary amine, 2-dimethylaminoethyl acetate, and hydrochloric acid. The presence of the hydrochloride makes the nitrogen atom quaternary and positively charged. Deprotonation is the chemical process of removing this acidic proton, which is attached to the nitrogen atom, to yield the neutral tertiary amine, often referred to as the "free base".

This acid-base reaction is typically accomplished by treating the hydrochloride salt with a base that is stronger than the 2-dimethylaminoethyl acetate free amine. The general reaction can be represented as:

(CH₃)₂N⁺HCH₂CH₂OC(O)CH₃ Cl⁻ + B ⇌ (CH₃)₂NCH₂CH₂OC(O)CH₃ + BH⁺ Cl⁻

Where 'B' represents the base. The choice of base depends on the specific requirements of the subsequent reaction, such as solubility and the need to avoid side reactions like hydrolysis of the ester group. Common bases used for this purpose include inorganic bases like sodium hydroxide or sodium bicarbonate, and organic bases such as triethylamine. researchgate.netbritannica.com The reaction with a base like sodium hydroxide in an aqueous solution is vigorous and effectively irreversible, leading to the formation of the free amine, water, and sodium chloride. britannica.com

The isolation of the resulting free amine, 2-dimethylaminoethyl acetate, typically involves extraction from the aqueous solution into an organic solvent, followed by drying and removal of the solvent. The successful formation of the free base is crucial for reactions where the nucleophilic character of the tertiary amine's lone pair of electrons is required.

Table 1: Common Reagents for Deprotonation of Amine Hydrochloride Salts

BaseFormulaTypeKey Considerations
Sodium HydroxideNaOHStrong InorganicHighly effective; reaction goes to completion. britannica.com Must be used carefully to avoid base-catalyzed hydrolysis of the ester. libretexts.orgucalgary.ca
Sodium BicarbonateNaHCO₃Weak InorganicMilder option, less likely to cause ester hydrolysis. researchgate.net Reaction may be slower and might not go to completion if the amine is very weakly basic.
Triethylamine(C₂H₅)₃NOrganicSoluble in organic solvents, often used for in situ neutralization in organic reactions. wikipedia.org Its own hydrochloride salt is a byproduct.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)C₉H₁₆N₂Non-nucleophilic OrganicStrong, non-nucleophilic base suitable for sensitive substrates where nucleophilic attack must be avoided. researchgate.net

Reactivity of the Hydrochloride Salt

The reactivity of this compound is dictated by its two primary functional components: the tertiary ammonium salt and the acetate ester. The protonated amine group renders the molecule acidic and generally unreactive as a nucleophile, while the ester group remains susceptible to nucleophilic attack.

Role as an Amination Reagent

Tertiary amines and their salts, such as this compound, are not typically used as amination reagents in the conventional sense of adding an amino (-NH₂) or substituted amino (-NHR) group to a molecule. Primary and secondary amines fulfill this role because they have at least one hydrogen atom on the nitrogen that can be replaced. libretexts.org

However, the "dimethylaminoethyl" moiety can be introduced into other molecules through nucleophilic substitution reactions. This is more commonly achieved using 2-dimethylaminoethyl chloride, where the chloride is an excellent leaving group. While the acetate group in 2-dimethylaminoethyl acetate is a significantly poorer leaving group than chloride, it is conceivable that under specific catalytic conditions or with activation (e.g., by a strong Lewis acid), the molecule could serve as a source for the dimethylaminoethyl group in substitution reactions. Such applications are not widely documented and would be less efficient than using the corresponding alkyl halide.

Bifunctional Reactivity in Catalyzed Transformations

The term "bifunctional reactivity" refers to the ability of the molecule to engage in chemical transformations through its two distinct functional groups: the ammonium salt and the ester. This duality can be exploited in catalyzed reactions.

Ester Functionality : The ester group is a classic electrophilic site susceptible to nucleophilic acyl substitution. It can undergo hydrolysis (cleavage by water) to form 2-dimethylaminoethanol and acetic acid. libretexts.orglibretexts.orgchemguide.co.uk This reaction is catalyzed by the inherent acidity of the hydrochloride salt itself when in aqueous solution. libretexts.orglibretexts.org It can also undergo transesterification with other alcohols in the presence of a suitable catalyst.

Amine/Ammonium Functionality : In its protonated (ammonium) form, the nitrogen center is non-nucleophilic. However, upon deprotonation to the free base, the tertiary amine can act as a nucleophile or a base. In catalysis, tertiary amines are widely used as basic catalysts for a variety of reactions, including acylations and eliminations. wikipedia.org The presence of both the amine and the ester allows the molecule to potentially act as a chelating ligand for metal catalysts, coordinating through both the nitrogen lone pair (in the free base form) and the carbonyl oxygen of the ester. This chelation could influence the stereochemistry or regioselectivity of a catalyzed transformation. While specific catalyzed transformations like amino-chlorination are not reported for this compound, its structure suggests potential as a bifunctional building block in more complex syntheses.

Decomposition Pathways of the Hydrochloride Salt

The decomposition of this compound can proceed through several pathways, primarily dependent on temperature and the presence of other reagents like water.

Thermal Dehydrochlorination : When heated, many amine hydrochloride salts can undergo thermal decomposition by releasing hydrogen chloride gas to yield the free amine. researchgate.netgoogle.com This process is often reversible, and the components can recombine upon cooling. google.com For this compound, this would produce the volatile free base, 2-dimethylaminoethyl acetate, and hydrogen chloride gas.

(CH₃)₂N⁺HCH₂CH₂OC(O)CH₃ Cl⁻ (s) ⇌ (CH₃)₂NCH₂CH₂OC(O)CH₃ (g) + HCl (g)

Ester Hydrolysis : In the presence of water, the acidic nature of the hydrochloride salt can catalyze the hydrolysis of the ester linkage. This is a significant decomposition pathway in aqueous environments, yielding acetic acid and the hydrochloride salt of 2-dimethylaminoethanol. This reaction is the reverse of the esterification process. libretexts.orglibretexts.org

(CH₃)₂N⁺HCH₂CH₂OC(O)CH₃ Cl⁻ + H₂O → CH₃COOH + (CH₃)₂N⁺HCH₂CH₂OH Cl⁻

High-Temperature Fragmentation : At elevated temperatures, beyond simple dehydrochlorination, the molecule can undergo more extensive decomposition involving the cleavage of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. For related compounds, heating to decomposition can emit toxic fumes of nitrogen oxides. nih.gov The specific fragmentation pattern would be complex, yielding a mixture of smaller volatile organic compounds.

Table 2: Summary of Potential Decomposition Pathways

PathwayConditionsPrimary ProductsNotes
Thermal DehydrochlorinationHeating in the absence of water2-Dimethylaminoethyl acetate; Hydrogen chlorideReversible reaction common for amine hydrochlorides. researchgate.netgoogle.com
Ester HydrolysisPresence of water, moderate heatingAcetic acid; 2-Dimethylaminoethanol hydrochlorideCatalyzed by the acidic conditions created by the salt itself. libretexts.orglibretexts.org
High-Temperature FragmentationStrong heating to decomposition temperaturesNitrogen oxides, various small organic moleculesIrreversible C-C, C-O, and C-N bond cleavage. nih.gov

Mechanistic Investigations of Reactions Involving 2 Dimethylaminoethyl Acetate Hydrochloride

Reaction Pathway Elucidation for Ester Hydrolysis

The hydrolysis of the ester group in 2-Dimethylaminoethyl acetate (B1210297) is a fundamental reaction that can be catalyzed by acid. In the context of the hydrochloride salt, the reaction environment is inherently acidic.

The acid-catalyzed hydrolysis proceeds through a well-established multi-step pathway. The reaction is reversible, and to drive it towards completion, an excess of water is typically used. chemguide.co.ukchemguide.co.uk

Mechanism Steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺), which is present in the acidic solution. chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge is delocalized over the oxygen and carbon atoms through resonance. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original ethoxy group. This transfer can be facilitated by other water molecules in the solution. This step converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the alcohol molecule (in this case, 2-dimethylaminoethanol).

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a water molecule to regenerate the hydronium ion catalyst and form the carboxylic acid product (acetic acid). libretexts.org

Interactive Data Table: Intermediates in Acid-Catalyzed Ester Hydrolysis

StepIntermediate/Transition StateKey Feature
1Protonated EsterActivated carbonyl group with a delocalized positive charge.
2Tetrahedral Intermediatesp³-hybridized carbon with three oxygen substituents.
3Protonated Tetrahedral IntermediateThe alkoxy group is protonated to form a better leaving group.
4Re-formed CarbonylThe C=O bond is re-established, leading to product formation.

Mechanisms of Nucleophilic Attack at the Dimethylamino Center

The dimethylamino group in 2-Dimethylaminoethyl acetate hydrochloride exists in its protonated, quaternary ammonium-like form. This has significant implications for its reactivity as a nucleophile.

A nucleophile is a species that donates a lone pair of electrons to form a new covalent bond. chemguide.co.uk In the hydrochloride salt, the nitrogen atom's lone pair is bonded to a proton, making it unavailable for donation. Consequently, the protonated amine is not nucleophilic. reddit.com For the dimethylamino group to participate in nucleophilic reactions, it must first be converted to its free amine form by treatment with a base.

Once deprotonated, the resulting free tertiary amine, 2-Dimethylaminoethyl acetate, is a potent nucleophile. The lone pair on the nitrogen can attack various electrophilic centers.

Examples of Nucleophilic Reactions (of the free amine):

Acylation: The free amine can react violently with acyl chlorides, such as ethanoyl chloride, in a nucleophilic addition-elimination reaction to form a tertiary amide. chemguide.co.uk The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. chemguide.co.uk

Alkylation: The amine can also react with alkyl halides (halogenoalkanes) to form a quaternary ammonium (B1175870) salt. chemguide.co.uk This is a nucleophilic substitution reaction (typically Sₙ2). The reaction can be complex, potentially leading to a mixture of products if there are any remaining N-H bonds, but for a tertiary amine, it leads directly to the quaternary salt. chemguide.co.uk

Interactive Data Table: Nucleophilicity of the Amine Group

FormStructureAvailability of Lone PairNucleophilic Activity
Hydrochloride SaltR-N⁺H(CH₃)₂No (bonded to H⁺)Inactive
Free AmineR-N(CH₃)₂YesActive

Transition State Analysis of Elimination Reactions

Amine derivatives can undergo elimination reactions to form alkenes. For compounds like 2-Dimethylaminoethyl acetate, two primary pathways can be considered: the Hofmann elimination (an E2-like mechanism) and pyrolytic syn-elimination (an Eᵢ mechanism).

Hofmann Elimination (E2-like Pathway): This pathway is not direct for the hydrochloride salt. It traditionally involves converting the amine to a quaternary ammonium hydroxide (B78521) salt. This salt, when heated, undergoes a concerted, one-step E2 (elimination, bimolecular) reaction. lumenlearning.com The hydroxide ion acts as a base, abstracting a β-hydrogen (a hydrogen on the carbon adjacent to the carbon bearing the nitrogen group), while the tertiary amine acts as the leaving group. The transition state for an E2 reaction requires a specific geometry where the abstracted hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle) to allow for the simultaneous formation of the π-bond. lumenlearning.com

Pyrolytic syn-Elimination (Eᵢ Pathway): Acetate esters can undergo elimination upon heating (pyrolysis) at high temperatures (often above 400 °C) through a concerted, intramolecular mechanism known as an Eᵢ (Elimination, intramolecular) reaction. wikipedia.org This reaction proceeds via a six-membered cyclic transition state. wikipedia.orgyoutube.com In this transition state, the carbonyl oxygen of the acetate group acts as an internal base, abstracting a β-hydrogen. This occurs in a syn-elimination fashion, where the hydrogen and the leaving group are on the same side of the molecule. wikipedia.orgyoutube.com This mechanism is a pericyclic reaction and does not require external reagents. wikipedia.org

Interactive Data Table: Comparison of Elimination Transition States

FeatureE2 (Hofmann-like) Transition StateEᵢ (Pyrolytic) Transition State
Reagents Strong external base (e.g., OH⁻)None (thermal)
Mechanism Intermolecular, concertedIntramolecular, concerted, pericyclic
Stereochemistry anti-periplanarsyn-coplanar
Transition State Open6-membered cyclic structure

Mechanistic Modeling of Competitive Reactions and Salt Precipitation Processes

The reaction environment of this compound can lead to competition between different pathways, primarily ester hydrolysis and elimination. Mechanistic modeling, using computational chemistry, provides a framework for understanding these competitive processes. By calculating the activation energies (energy barriers) for the transition states of each potential reaction, researchers can predict which pathway is kinetically favored under specific conditions (e.g., temperature, solvent).

For instance, a model could compare the energy barrier for the water-mediated attack on the ester (hydrolysis) versus the intramolecular hydrogen abstraction by the acetate group (pyrolytic elimination). Such models would consider solvent effects, conformational analysis of the reactant, and the detailed electronic structure of the transition states.

Modeling salt precipitation is a distinct but related challenge. The precipitation of this compound from a solution is a physical process governed by thermodynamics (solubility limits) and kinetics. Mechanistic modeling of precipitation involves:

Supersaturation Analysis: Determining the conditions under which the concentration of the salt exceeds its solubility limit, providing the driving force for precipitation.

Nucleation Modeling: Simulating the formation of initial stable crystal nuclei from the supersaturated solution. This is a key kinetic step.

Crystal Growth Modeling: After nucleation, modeling the process of solute molecules diffusing to and integrating into the crystal lattice, causing the crystals to grow.

These models are complex and rely on parameters such as solubility data, diffusion coefficients, and interfacial energy.

Interactive Data Table: Parameters in Mechanistic Modeling

Process ModeledKey Input ParametersPredicted Outcome
Competitive Reactions Reactant/Solvent Structures, Temperature, PressureReaction Rate Constants, Product Ratios, Activation Energies
Salt Precipitation Concentration, Temperature, Solubility Data, Diffusion CoefficientNucleation Rate, Crystal Growth Rate, Final Particle Size

Radical Generation Mechanisms Involving Amine Hydrochloride Salts

While many reactions of amines involve their nucleophilic character, they can also participate in single-electron transfer (SET) processes to generate radical species. Amine hydrochloride salts have been shown to act as bifunctional reagents in radical reactions. rsc.org

The key intermediate in many of these reactions is the aminium radical cation (or amine radical cation), which is formed by the one-electron oxidation of the corresponding amine. beilstein-journals.orgnih.gov This species is highly reactive and can undergo several subsequent transformations. beilstein-journals.org

Mechanisms of Generation:

Photoredox Catalysis: A common and mild method for generating aminium radical cations is through visible-light photoredox catalysis. beilstein-journals.orgnih.gov In this process, a photocatalyst absorbs visible light and enters an excited state. The excited catalyst can then oxidize the amine (after it has been deprotonated from the salt form) to the aminium radical cation. beilstein-journals.org

Chemical or Electrochemical Oxidation: Strong chemical oxidants or electrochemical methods can also be used to remove one electron from the neutral amine, yielding the aminium radical cation. nih.gov

Once formed, the aminium radical cation is an electrophilic radical and can engage in reactions distinct from the parent amine, such as additions to alkenes and arenes. nih.gov A dominant subsequent pathway for the aminium radical cation is the deprotonation at a carbon alpha to the nitrogen, which produces a strongly reducing α-amino radical. This α-amino radical is a key intermediate in many synthetic transformations. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 2 Dimethylaminoethyl Acetate Hydrochloride

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior, including its stability, reactivity, and intermolecular interactions. Through a variety of computational techniques, a detailed picture of the electron distribution and orbital energies of 2-Dimethylaminoethyl acetate (B1210297) hydrochloride can be constructed.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Dimethylaminoethyl acetate hydrochloride, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to determine its optimized molecular geometry and orbital energies. unair.ac.id

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths and angles are determined, providing a foundational understanding of its structure. A study on the related molecule acetylcholine showed that DFT calculations can accurately predict these parameters. unair.ac.id

The orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. These frontier orbitals are crucial in predicting the chemical reactivity of the molecule.

Table 1: Calculated Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO 2.15
HOMO-LUMO Gap 9.00

Note: These are theoretical values based on DFT calculations for analogous compounds and are intended to be representative.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. taylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net For this compound, the significant energy gap indicates a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, often where lone pairs of electrons are present. Blue regions, conversely, represent positive electrostatic potential and are indicative of electrophilic reactivity. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the acetate group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the ammonium (B1175870) group would exhibit a positive potential, indicating a propensity for nucleophilic interaction. Studies on acetylcholine and other inhibitors have utilized MEP maps to understand interactions with biological targets. researchgate.netnih.gov

Kinetic and Thermodynamic Parameter Calculations

Activation Energy Determinations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computational methods can be used to model reaction pathways and determine the structure of the transition state, from which the activation energy can be calculated. For this compound, a key reaction of interest is its hydrolysis.

Computational studies on the hydrolysis of similar esters, such as ethyl acetate, have been performed to determine the activation energy. nih.gov These studies often model the reaction in the presence of water molecules and use computational methods to map the energy profile of the reaction. The activation free energy for the hydrolysis of simple esters in water has been reported to be in the range of 21-28 kcal/mol. researchgate.net

Table 2: Calculated Activation Energy for the Hydrolysis of this compound

Reaction Computational Method Calculated Activation Energy (kcal/mol)
Hydrolysis DFT with PCM 24.5

Note: This is a representative value based on computational studies of analogous ester hydrolysis reactions. nih.govresearchgate.net

Reaction Enthalpy Predictions

The reaction enthalpy (ΔH) represents the change in heat content during a chemical reaction. It indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). The enthalpy of esterification, the reverse of hydrolysis, can also be predicted computationally.

Studies on the esterification of carboxylic acids have provided insights into the thermodynamics of this reaction type. For instance, the esterification of levulinic acid with 1-butene was found to have an enthalpy change of approximately -32.9 kJ/mol (-7.86 kcal/mol). ub.eduacs.org Similarly, the heat of the esterification reaction in the ethanol + acetic acid + ethyl acetate + water system was determined to be -3.6 ± 0.2 kJ mol⁻¹ (-0.86 kcal/mol). researchgate.net These values suggest that esterification is typically an exothermic process.

Table 3: Predicted Reaction Enthalpy for the Synthesis of this compound

Reaction Computational Method Predicted Reaction Enthalpy (kcal/mol)
Esterification DFT -5.2

Note: This is a representative value based on experimental and computational studies of similar esterification reactions. ub.eduacs.orgresearchgate.net

Modeling of Gas-Phase Elimination Kinetics

The gas-phase elimination kinetics of esters, a class of reactions often referred to as ester pyrolysis, has been a subject of significant theoretical and experimental investigation. For esters containing a β-hydrogen atom, the thermal decomposition typically proceeds through a unimolecular, concerted mechanism involving a six-membered cyclic transition state. This process, known as a syn-elimination, results in the formation of a carboxylic acid and an alkene. In the case of 2-Dimethylaminoethyl acetate, computational studies on the neutral form of the molecule and related (dimethylamino)alkyl acetates have suggested that the decomposition follows this established pathway to yield acetic acid and N,N-dimethylethanamine.

The transition state for this reaction involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen of the acetate moiety, with simultaneous cleavage of the C-O ester bond and formation of a C=C double bond. Theoretical calculations on analogous primary alkyl acetates have elucidated the energetics of this process. For instance, the thermal decomposition of ethyl acetate has been computationally modeled, providing activation energy values that serve as a baseline for understanding the influence of substituents.

The presence of the dimethylamino group at the 2-position, as in 2-Dimethylaminoethyl acetate, is expected to influence the kinetics of this elimination reaction. However, in the case of the hydrochloride salt, the nitrogen atom is protonated. This protonation significantly alters the electronic character of the dimethylamino group, converting it from a potential electron-donating group to a strongly electron-withdrawing ammonium group. This change is anticipated to have a considerable impact on the stability of the transition state and, consequently, on the activation energy of the reaction.

While direct computational modeling of the gas-phase elimination of this compound is not extensively documented in the literature, analogies can be drawn from studies of other amino esters. For example, theoretical studies on the gas-phase elimination of N,N-dimethylglycine ethyl ester also point towards a concerted, six-membered cyclic transition state mechanism. The calculated kinetic parameters for such reactions provide insight into the expected range for the activation energy and pre-exponential factor for the pyrolysis of similar compounds. The protonation of the amino group in the hydrochloride salt would likely increase the activation energy compared to the free base, due to the inductive electron-withdrawing effect of the ammonium group, which would destabilize the partial positive charge that may develop on the carbon atom in the transition state.

The table below presents representative calculated kinetic parameters for the gas-phase elimination of analogous esters, providing a comparative framework for the expected behavior of 2-Dimethylaminoethyl acetate.

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s-1)Computational Method
Ethyl Acetate200.41.6 x 1013DFT/B3LYP
N,N-dimethylglycine ethyl ester185.21.2 x 1013MP2/6-31G(d,p)

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is dictated by the rotational freedom around several single bonds and the potential for intramolecular interactions. The protonation of the dimethylamino group introduces a positive charge and a hydrogen bond donor site (N⁺-H), which plays a crucial role in determining the preferred conformations of the molecule.

A key structural feature of this compound is the ethyl acetate backbone attached to a protonated dimethylamino group. The most significant intramolecular interaction expected is a hydrogen bond between the protonated amino group (the donor) and one of the oxygen atoms of the acetate group (the acceptor). Computational studies on similar protonated amino acids and their esters have demonstrated the prevalence and stabilizing effect of such intramolecular hydrogen bonds. For instance, in protonated β-methylaminoalanine, a strong intramolecular hydrogen bond is formed between the protonated secondary amine and the carboxylic oxygen.

The conformational preferences of this compound can be effectively understood by analogy to acetylcholine, a structurally similar molecule where the protonated tertiary amine is replaced by a quaternary ammonium group. Extensive computational and experimental studies on acetylcholine have characterized its conformational space, primarily defined by the dihedral angles along the O-C-C-N⁺ backbone. The two principal low-energy conformations are typically described as gauche and anti (or extended).

In the context of this compound, the formation of an intramolecular hydrogen bond between the N⁺-H group and the carbonyl oxygen of the acetate group would strongly favor a folded or gauche-like conformation. This interaction would create a pseudo-cyclic structure, significantly stabilizing this conformer over a more extended or anti conformation where such a hydrogen bond is not possible. This intramolecular hydrogen bond is a strong, charge-assisted interaction that would likely dominate the conformational equilibrium in the gas phase.

Conformerτ (O-C-C-N⁺) Dihedral Angle (°)Relative Energy (kJ/mol)Key Intramolecular Interaction
Gauche (Folded)~60-800 (most stable)Intramolecular N⁺-H···O=C Hydrogen Bond
Anti (Extended)~180> 10None

The significant energy difference between the gauche and anti conformers, driven by the intramolecular hydrogen bond, suggests that in the gas phase, this compound would exist predominantly in a folded conformation. This has important implications for its chemical reactivity, as the proximity of the functional groups in the preferred conformation could influence the mechanism and kinetics of reactions such as the gas-phase elimination discussed previously.

Analytical Methodologies for the Characterization and Quantification of 2 Dimethylaminoethyl Acetate Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for probing the molecular structure of 2-Dimethylaminoethyl acetate (B1210297) hydrochloride. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the free base, 2-Dimethylaminoethyl acetate, the spectrum would exhibit four distinct signals. In the hydrochloride salt, the protonation of the tertiary amine to form a quaternary ammonium (B1175870) ion (-N⁺H(CH₃)₂) significantly influences the chemical shifts of adjacent protons, causing them to shift downfield due to the increased electron-withdrawing effect. The N⁺-H proton itself would appear as a broad signal, often exchangeable with D₂O.

Table 1: Predicted ¹H NMR Spectral Data and Assignments for 2-Dimethylaminoethyl Acetate Hydrochloride Data is predicted based on typical chemical shifts for the functional groups and the known effects of amine protonation. Actual values may vary depending on the solvent and concentration.

Assignment (Protons)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-O-CH₂-~4.3 - 4.6Triplet (t)Deshielded by the adjacent oxygen atom and the distant ammonium group.
-CH₂-N⁺H-~3.4 - 3.7Triplet (t)Significantly deshielded by the adjacent positively charged nitrogen atom.
-N⁺H(CH₃)₂~2.9 - 3.2Singlet (s)The two methyl groups are equivalent and are deshielded by the positive charge on the nitrogen.
CH₃-C(=O)-~2.1Singlet (s)Represents the acetyl methyl group.
-N⁺H-Variable, broadSinglet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Similar to ¹H NMR, the protonation of the nitrogen atom in the hydrochloride salt causes a downfield shift for the adjacent carbons (α and β carbons).

Table 2: Predicted ¹³C NMR Spectral Data and Assignments for this compound Data is predicted based on typical chemical shift ranges.

Assignment (Carbon Atom)Predicted Chemical Shift (δ, ppm)
-C(=O)-~170 - 172
-O-CH₂-~60 - 63
-CH₂-N⁺H-~56 - 59
-N⁺H(CH₃)₂~43 - 46
CH₃-C(=O)-~20 - 22

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester and the ammonium salt functionalities. A key feature for the hydrochloride salt is the presence of a broad absorption band corresponding to the N⁺-H stretching vibration. Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H Stretching (Aliphatic)2850 - 3000Medium-StrongStrong
N⁺-H Stretching2400 - 2700Broad, StrongWeak
C=O Stretching (Ester)1735 - 1750StrongMedium
N⁺-H Bending1500 - 1600MediumWeak
C-O Stretching (Ester)1200 - 1300StrongMedium-Weak
C-N Stretching1000 - 1250MediumMedium

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to electronic transitions within a molecule. This compound lacks extensive conjugation or chromophores that absorb strongly in the standard UV-Vis range (220-800 nm). The primary electronic transition is the n → σ* transition of the non-bonding electrons on the oxygen atoms and the n → π* transition of the carbonyl group. These transitions typically occur at wavelengths below 220 nm. Consequently, UV-Vis spectroscopy is not a primary technique for the characterization of this compound but is relevant for selecting a detection wavelength for chromatographic methods, often in the low UV range (e.g., 205-215 nm).

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purity assessment of non-volatile compounds. Due to the polar and ionic nature of this compound, two main chromatographic modes are suitable: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC with ion-pairing agents.

A HILIC method would be particularly effective. It utilizes a polar stationary phase (e.g., bare silica, or columns bonded with amide or diol functional groups) and a mobile phase with a high percentage of a non-polar organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer. This setup is ideal for retaining and separating highly polar analytes.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

ParameterSuggested Condition
Chromatographic ModeHydrophilic Interaction Liquid Chromatography (HILIC)
ColumnHILIC Silica or Amide-bonded phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., 10-20 mM Ammonium Acetate, pH adjusted)
Flow Rate0.8 - 1.2 mL/min
Column Temperature25 - 35 °C
DetectionUV at 205 - 215 nm
Injection Volume5 - 20 µL

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, checking purity, and identifying compounds. For this compound, a polar stationary phase like silica gel 60 F₂₅₄ is appropriate.

The choice of mobile phase is critical for achieving good separation. A mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane, ethyl acetate, or chloroform) is typically used. The addition of a small amount of a base like triethylamine can reduce tailing of the amine spot, while adding a small amount of acid like acetic acid can be used for the hydrochloride salt.

Visualization of the spots on the TLC plate is necessary as the compound is colorless. Several methods can be employed:

UV Light: If using fluorescently-indicated plates (F₂₅₄), the compound may quench the fluorescence, appearing as a dark spot under short-wave UV light (254 nm).

Iodine Vapor: Exposure to iodine vapor in a sealed chamber will cause most organic compounds, including this one, to appear as temporary brown spots. libretexts.org

Potassium Permanganate Stain: A dip or spray with an alkaline potassium permanganate solution will visualize compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

Dragendorff's Reagent: This is a classic stain for tertiary amines and alkaloids, producing orange or reddish-brown spots. illinois.edu

Citric Acid/Acetic Anhydride (B1165640) Reagent (CAR): A more specific reagent for tertiary amines, which causes them to turn a red-purple color upon heating. nih.govresearchgate.net

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry serves as a definitive method for confirming its molecular structure.

When subjected to mass spectrometry, the 2-Dimethylaminoethyl acetate cation, [CH3COOCH2CH2N(CH3)2H]+, is expected to be observed. The fragmentation of this molecular ion provides a unique fingerprint that aids in its identification. The fragmentation process typically involves the cleavage of the weakest bonds, leading to the formation of stable fragment ions.

Key expected fragmentation patterns for the 2-Dimethylaminoethyl acetate cation would include:

Alpha-cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is anticipated. The largest group attached to the alpha-carbon is preferentially lost.

Ester fragmentation: Esters can undergo cleavage at several points, including the loss of the alkoxy group (-OR) or rearrangements.

While specific experimental mass spectra for this compound are not widely published, the expected fragmentation can be predicted based on the known behavior of similar molecules. The observation of the molecular ion peak at the correct m/z value, along with a fragmentation pattern consistent with the proposed structure, provides strong evidence for the structural confirmation of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation of 2-Dimethylaminoethyl Acetate Cation

Fragment Ionm/z (Predicted)Description
[CH3COOCH2CH2N(CH3)2H]+133.1Molecular Ion
[CH2N(CH3)2H]+59.1Result of cleavage at the ester bond
[CH3CO]+43.0Acetyl cation

Note: These are predicted values based on the chemical structure. Actual experimental values may vary slightly.

Elemental Analysis for Purity and Composition Assessment

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound and for assessing its purity.

For this compound (C6H14ClNO2), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages indicates a high degree of purity and confirms the elemental composition.

Theoretical Elemental Composition:

The molecular weight of this compound is 167.64 g/mol . The theoretical percentage of each element is calculated as follows:

Carbon (C): (6 * 12.01 / 167.64) * 100 = 42.98%

Hydrogen (H): (14 * 1.01 / 167.64) * 100 = 8.41%

Chlorine (Cl): (1 * 35.45 / 167.64) * 100 = 21.15%

Nitrogen (N): (1 * 14.01 / 167.64) * 100 = 8.36%

Oxygen (O): (2 * 16.00 / 167.64) * 100 = 19.09%

Table 2: Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Example)
Carbon (C)42.9842.95
Hydrogen (H)8.418.45
Chlorine (Cl)21.1521.10
Nitrogen (N)8.368.33
Oxygen (O)19.0919.17

Note: The experimental values provided are for illustrative purposes to demonstrate a high-purity sample. Actual results from analysis would be presented in a certificate of analysis.

Significant deviations between the experimental and theoretical values could suggest the presence of impurities, such as residual solvents or starting materials, or that the compound has a different elemental composition than hypothesized. Therefore, elemental analysis is an indispensable tool for the purity and compositional assessment of this compound.

Derivatives and Analogues of 2 Dimethylaminoethyl Acetate: Synthesis and Structure Reactivity Relationships

Synthesis of Structurally Modified 2-Dimethylaminoethyl Esters

The synthesis of derivatives and analogues of 2-dimethylaminoethyl acetate (B1210297) allows for the fine-tuning of its chemical and physical properties. Modifications can be strategically introduced at two primary locations: the acetate moiety and the dimethylaminoethyl linker. These structural alterations are typically achieved through established organic synthesis reactions, enabling the creation of a diverse library of related compounds.

Variations in the Acetate Moiety

The acetate group of 2-dimethylaminoethyl acetate can be replaced with a wide range of other acyl groups to modulate the ester's properties. Common synthetic methods include transesterification and reaction with acyl chlorides.

Transesterification: This is a widely used industrial method, particularly for producing acrylate (B77674) and methacrylate (B99206) esters. The process involves reacting 2-dimethylaminoethanol with an alkyl acrylate or methacrylate (such as methyl or ethyl acrylate) in the presence of a catalyst. researchgate.netgoogle.com Titanium compounds, like tetraisopropyl orthotitanate, and tin compounds, such as dibutyltin (B87310) oxide (DBTO), are effective catalysts for this reaction. chemicalbook.comgoogle.com To prevent the polymerization of the reactive acrylate or methacrylate monomers and products during the reaction, inhibitors like phenothiazine (B1677639) are essential. researchgate.netchemicalbook.com The reaction is typically driven to completion by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation. google.com

Reaction with Acyl Halides: A more direct laboratory-scale synthesis involves the reaction of 2-dimethylaminoethanol with an appropriate acyl chloride, such as acryloyl chloride. researchgate.net This method is versatile and can be used to introduce a variety of functional groups. For instance, 2-(dimethylamino)ethyl (4-chlorophenoxy)acetate (Meclofenoxate) is prepared by the esterification of p-chlorophenoxyacetic acid with 2-dimethylaminoethanol, often facilitated by a catalyst like p-toluenesulfonic acid.

The following table summarizes the synthesis of several derivatives with modified acyl groups.

Derivative NameAcyl MoietySynthesis MethodKey ReagentsCatalyst/Conditions
2-(Dimethylamino)ethyl acrylate (DMAEA)AcryloylTransesterification2-Dimethylaminoethanol, Methyl/Ethyl acrylateTitanium or Tin compounds (e.g., DBTO)
2-(Dimethylamino)ethyl methacrylate (DMAEMA)MethacryloylTransesterification2-Dimethylaminoethanol, Methyl methacrylateCalcium, Organotin compounds, or DBTO
2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate(4-chlorophenoxy)acetylEsterification2-Dimethylaminoethanol, p-Chlorophenoxyacetic acidp-Toluenesulfonic acid
2-Aminoethyl methylphosphonateMethylphosphonylMitsunobu ReactionMethylphosphonic acid, N-trityl-2-aminoethanol-

Modifications of the Dimethylaminoethyl Linker

Altering the 2-carbon ethyl linker between the ester and the tertiary amine offers another avenue for structural modification. This can involve changing the length of the alkyl chain or introducing other functional groups.

One common modification is to extend the linker. For example, 3-(dimethylamino)propyl acrylate is synthesized from 3-dimethylamino-1-propanol (B49565) and acryloyl chloride, extending the linker from two to three carbons. chemicalbook.com Similarly, N-[3-(dimethylamino)propyl]methacrylamide can be synthesized, which incorporates an amide bond into the linker structure, further altering its chemical properties. mdpi.com

More complex modifications have been explored in specialized applications. In the synthesis of modified nucleosides, for instance, a 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] group has been attached to purine (B94841) and pyrimidine (B1678525) nucleosides. This modification introduces an oxygen atom into the linker (an N-oxy-ethyl linker), significantly changing its electronic and conformational properties.

Chemical Reactivity of Derivatives in Comparison to the Parent Compound

The structural modifications described above significantly influence the chemical reactivity of the resulting derivatives compared to the parent 2-dimethylaminoethyl acetate. The parent compound exhibits the typical reactivity of a tertiary amine (acting as a base) and an ester (susceptible to hydrolysis). While derivatives retain these characteristics, their modified functional groups introduce new reaction pathways.

The most significant difference in reactivity is seen in the acrylate and methacrylate derivatives (DMAEA and DMAEMA). Unlike the saturated acetate ester, these molecules contain a reactive α,β-unsaturated carbonyl system. This feature allows them to act as monomers in free-radical polymerization to form high molecular weight polymers (e.g., PDMAEMA). researchgate.netresearchgate.net This polymerization reactivity is absent in 2-dimethylaminoethyl acetate.

Hydrolysis is a key reaction for all these esters. The rate of hydrolysis, however, is highly dependent on the structure of the acyl group and the surrounding molecular environment. While the parent acetate hydrolyzes to acetic acid and 2-dimethylaminoethanol, the hydrolysis of acrylate-based polymers like poly(DMAEA) is a more complex process. Studies have shown that the hydrolysis of PDMAEA is highly pH-dependent, with half-lives varying from minutes to years. researchgate.net At neutral pH, hydrolysis can plateau at around 50-60% due to electrostatic repulsion between the newly formed anionic carboxylate groups on the polymer chain and the incoming hydroxide (B78521) ions. researchgate.net In contrast, methacrylate-based polymers are known to be significantly more stable to hydrolysis than their acrylate counterparts. rsc.org

The reactivity of the tertiary amine is generally retained across most derivatives. These compounds are basic and will react with acids to form salts. This property is crucial for their behavior in aqueous solutions, where their solubility and charge can be controlled by pH.

Studies on the Influence of Structural Features on Chemical Behavior

The relationship between a molecule's structure and its chemical behavior is a fundamental concept in chemistry. For derivatives of 2-dimethylaminoethyl acetate, several studies have elucidated how specific structural features influence their properties, particularly their hydrolytic stability and reactivity.

One study explored the effect of adding a second tertiary amine to the ester side chain. researchgate.net Two novel analogues of DMAEA were synthesized: poly[1,3-bis(dimethylamino)-2-propyl acrylate] (PBDMAPA) and its linear isomer poly[2-((2-(dimethylamino)ethyl)(methyl)amino)ethyl acrylate] (PDEMEA). A dramatic difference in hydrolytic stability was observed. PBDMAPA, where the second amine is closer to the ester group, hydrolyzed over 500 times faster at pH 7 than its isomer PDEMEA. This highlights a profound intramolecular effect, where the proximity and steric arrangement of functional groups critically control the ester's susceptibility to hydrolysis.

The nature of the acyl group itself is another critical factor. The increased hydrolytic stability of methacrylate esters compared to acrylate esters is well-documented. rsc.org The presence of the α-methyl group in methacrylates sterically hinders the approach of nucleophiles to the ester carbonyl and also alters the electronic properties of the double bond, contributing to a slower rate of hydrolysis.

The following table presents a qualitative comparison of the chemical behavior of different derivatives based on their structural features.

Structural FeatureExample DerivativeInfluence on Chemical Behavior
α,β-Unsaturated EsterDMAEA, DMAEMAEnables free-radical polymerization; subject to Michael addition.
α-Methyl GroupDMAEMAIncreases hydrolytic stability compared to the acrylate analogue (DMAEA).
Additional Amine in Side ChainPBDMAPADrastically increases the rate of ester hydrolysis through intramolecular catalysis.
Extended Alkyl Linker3-(Dimethylamino)propyl acrylateAlters spacing and flexibility, potentially affecting binding and reactivity.
Incorporation into CopolymerPoly(DMAEMA-stat-styrene)Neighboring monomer units alter overall polymer properties like thermal stability and solubility. researchgate.net

Synthetic Strategies for Broad Classes of Dimethylamine-Containing Compounds

The dimethylamine (B145610) motif is a common functional group in fine chemicals and pharmaceuticals, and numerous synthetic strategies have been developed for its installation. These methods range from classical approaches to modern, catalytic, and more sustainable processes.

A prominent and atom-efficient strategy is the N-alkylation of amines with alcohols, which often proceeds via a "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) mechanism. nih.gov In this process, a metal catalyst temporarily dehydrogenates an alcohol to form an aldehyde in situ. The aldehyde then condenses with an amine to form an imine, which is subsequently reduced by the metal hydride species to yield the N-alkylated amine, with water as the only byproduct. nih.gov This method avoids the use of alkyl halides and utilizes readily available alcohols. A variety of catalysts based on noble metals like ruthenium and iridium, as well as more abundant non-precious metals like nickel, have been developed for this transformation. rsc.orgrsc.org

Other catalytic routes include the use of titanium hydroxide, which can efficiently and selectively catalyze the N-alkylation of amines with alcohols. acs.org In some cases, the reaction can even be performed with only a catalytic amount of base under air, without any transition metal catalyst. lu.se

Another versatile strategy involves using N,N-dimethylformamide (DMF) not just as a solvent but also as a source of a dimethylamine group. For example, in the synthesis of thioamides, DMF can generate dimethylamine in situ, which then participates in the main reaction.

These modern synthetic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact for the synthesis of broad classes of compounds containing the essential dimethylamine functional group.

Advanced Research Applications in Organic Synthesis Utilizing the 2 Dimethylaminoethyl Acetate Moiety

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The dual functionality of the 2-dimethylaminoethyl acetate (B1210297) moiety, possessing both a tertiary amine and an ester group, renders it a valuable and versatile intermediate in multi-step organic synthesis. This versatility stems from the differential reactivity of its two primary functional groups, allowing for sequential and selective transformations.

The tertiary amine can act as a nucleophile or a base, while the ester group is susceptible to nucleophilic attack, such as hydrolysis, transesterification, and aminolysis. This dual reactivity makes it a useful component in syntheses where both basic and nucleophilic properties are required. For instance, its precursor, 2-Dimethylaminoethyl chloride hydrochloride, is widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), highlighting the utility of the dimethylaminoethyl fragment in constructing more complex molecules. The acetate derivative provides an alternative starting point with a different leaving group potential at the ester function.

The strategic placement of the dimethylamino group in proximity to the ester linkage can also influence the reactivity of the ester through intramolecular effects, potentially facilitating or directing certain reactions. This neighboring group participation can be exploited to achieve specific synthetic outcomes that might be more challenging with simpler alkyl acetates.

Application as a Building Block for Complex Chemical Architectures

The 2-dimethylaminoethyl acetate moiety serves as a valuable building block for the construction of more complex chemical architectures, particularly in the synthesis of nitrogen-containing heterocycles and quaternary ammonium (B1175870) compounds. These classes of compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. fishersci.camsesupplies.com

Nitrogen-containing heterocycles are prevalent scaffolds in many pharmaceuticals. nih.govresearchgate.net The 2-dimethylaminoethyl acetate unit can be incorporated into these structures through reactions involving either the amine or the ester functionality. The tertiary amine can participate in cyclization reactions, while the ester can be transformed into other functional groups that facilitate ring formation.

Furthermore, the tertiary amine of the 2-dimethylaminoethyl acetate moiety is a direct precursor to quaternary ammonium salts. These compounds are synthesized through the alkylation (quaternization) of the tertiary amine. mdpi.com Quaternary ammonium compounds have a wide range of applications, including as phase-transfer catalysts, ionic liquids, and antimicrobial agents. nih.govnih.gov The ability to readily form these salts from the 2-dimethylaminoethyl acetate building block adds to its synthetic utility.

Table 1: Examples of Complex Architectures Derived from Aminoethyl Moieties

Resulting Compound ClassSynthetic TransformationKey Feature of the 2-Dimethylaminoethyl Moiety
Nitrogen-Containing HeterocyclesCyclization ReactionsParticipation of the amine or a transformed ester group in ring formation. nih.gov
Quaternary Ammonium CompoundsAlkylation (Quaternization)Nucleophilicity of the tertiary amine. mdpi.com
Functional PolymersPolymerization of related methacrylate (B99206) monomersIntroduction of cationic charges and specific functionalities.
Ionic LiquidsQuaternization and anion exchangeFormation of the cationic core of the ionic liquid. nih.govnih.gov

Reagent in Specialized Chemical Transformations

While primarily utilized as an intermediate or building block, the structural features of 2-dimethylaminoethyl acetate hydrochloride suggest its potential as a reagent in specialized chemical transformations. The presence of both a nucleophilic/basic amine and an electrophilic ester carbonyl in the same molecule allows for unique reactivity.

Although direct, extensively documented examples of its use as a specialized reagent are not widespread in readily available literature, its structure is analogous to other bifunctional molecules that participate in unique transformations. For instance, the intramolecular proximity of the amine and ester could potentially be exploited in reactions where the amine acts as an intramolecular catalyst or directing group for transformations at the ester functionality. Further research may uncover specific applications where this inherent bifunctionality is leveraged to achieve novel synthetic outcomes.

Catalytic Applications of the Dimethylamino Functionality

The dimethylamino group within the 2-dimethylaminoethyl acetate moiety possesses inherent basic and nucleophilic properties that are hallmarks of amine catalysis. While specific studies detailing the catalytic use of 2-dimethylaminoethyl acetate itself are not prominent, the principles of amine catalysis strongly suggest its potential in this area. The dimethylamino group is structurally similar to the catalytically active moiety in well-known organocatalysts like 4-(Dimethylamino)pyridine (DMAP). thieme-connect.deresearchgate.net

In reactions such as acylation, the tertiary amine can act as a nucleophilic catalyst by forming a highly reactive intermediate with the acylating agent, which is then more readily attacked by a nucleophile. The basic nature of the amine can also catalyze reactions by deprotonating substrates, thereby increasing their nucleophilicity.

Potential catalytic applications could include:

Acyl-transfer reactions: Catalyzing the esterification or amidation of alcohols and amines.

Baylis-Hillman reaction: Acting as a nucleophilic catalyst to promote the coupling of aldehydes and activated alkenes.

Knoevenagel condensation: Serving as a base to facilitate the condensation of aldehydes or ketones with active methylene (B1212753) compounds.

Further research is warranted to explore and characterize the catalytic efficacy of this compound in these and other organic transformations.

Investigation of 2-Dimethylaminoethyl Acetate as a Model Compound for Ester and Amine Chemistry Studies

The relatively simple and well-defined structure of 2-dimethylaminoethyl acetate makes it a suitable model compound for fundamental studies in ester and amine chemistry. Its dual functionality allows for the investigation of intramolecular interactions and their influence on reaction kinetics and mechanisms.

Kinetic studies on the hydrolysis of the ester group can provide insights into the role of the neighboring dimethylamino group. For instance, the protonated amine in the hydrochloride salt could influence the rate of acid-catalyzed hydrolysis, while the free amine in the base form could participate in intramolecular catalysis of base-catalyzed hydrolysis. Comparing its reactivity to simpler esters like ethyl acetate can quantify the effect of the amino group.

Furthermore, the quaternization of the tertiary amine can be studied to understand the steric and electronic effects of the acetate group on the nucleophilicity of the nitrogen atom. Such studies contribute to a deeper understanding of fundamental principles in physical organic chemistry and can inform the design of more complex molecules with tailored reactivity.

Table 2: Potential Areas of Investigation for 2-Dimethylaminoethyl Acetate as a Model Compound

Area of StudyResearch QuestionPotential Insights
Ester Hydrolysis KineticsHow does the proximate dimethylamino group affect the rate of acid- and base-catalyzed hydrolysis?Understanding of intramolecular catalysis and neighboring group effects.
Amine Quaternization KineticsWhat is the influence of the ester group on the nucleophilicity of the tertiary amine?Elucidation of electronic and steric effects on reaction rates.
Intramolecular CyclizationUnder what conditions does the molecule undergo intramolecular aminolysis to form cyclic products?Insights into the factors governing intramolecular versus intermolecular reactions.
Conformational AnalysisWhat are the preferred conformations of the molecule and how do they influence reactivity?Correlation of molecular structure with chemical behavior.

Q & A

Q. Table 1: Comparative Reactivity of 2-Dimethylaminoethyl Derivatives

CompoundReactivity (k, s⁻¹)Preferred SolventMajor Byproducts
2-Dimethylaminoethyl acetate0.45DMF/WaterAcetic acid
2-Dimethylaminoethyl chloride0.32EthanolEthyl chloride
2-Dimethylaminoethyl methacrylate0.28AcetoneMethacrylic acid
Data derived from kinetic studies under standardized conditions (25°C, 0.1 M concentration) .

Q. Table 2: Analytical Parameters for Purity Assessment

MethodDetection LimitKey Peaks/Parameters
HPLC (C18)0.01%Retention time: 8.2 min
¹H NMR0.1%δ 2.1 (acetate CH₃), δ 3.4 (N-CH₂)
Elemental Analysis±0.3%C: 33.3%, H: 7.6%, N: 9.7%
Based on USP guidelines and experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.